Cismethrin

Mammalian toxicology Stereoisomer selectivity Risk assessment

Procure (+)-Cismethrin (CAS 35764-59-1) for isomer-specific research requiring the defined (1R,3S) stereochemistry. This single isomer provides a clean Type I pyrethroid reference tool, eliminating the neurophysiological variability inherent in racemic or trans-isomer mixtures. Essential for studies isolating resting-state sodium channel modification, structure-activity relationships, and stereoisomer-dependent metabolic clearance mechanisms.

Molecular Formula C22H26O3
Molecular Weight 338.4 g/mol
CAS No. 35764-59-1
Cat. No. B1669086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCismethrin
CAS35764-59-1
Synonyms5-benzyl-3-furylmethyl(1.R)-cis-chrysanthemate
cismethrin
cismethrin, 14C-labeled, (1R-cis)-isomer
cismethrin, cis-(+-)-isomer
cismethrin, cis-(-)-isomer
NRDC 119
Molecular FormulaC22H26O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C
InChIInChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20-/m0/s1
InChIKeyVEMKTZHHVJILDY-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-Cismethrin (CAS 35764-59-1): Single-Isomer Type I Pyrethroid for Insect Neurophysiology and Vector Control Research


(+)-Cismethrin (CAS 35764-59-1), also designated (1R)-cis-resmethrin or NRDC-119, is a single stereoisomer within the resmethrin pyrethroid family characterized by the (1R,3S) configuration on the cyclopropane ring [1]. It is classified as a Type I pyrethroid lacking the α-cyano substituent, which distinguishes its neurophysiological action profile from Type II analogs such as cypermethrin and deltamethrin [2]. As a voltage-gated sodium channel modulator producing characteristic tremor (T-syndrome) effects, it serves as a reference tool for studying pyrethroid structure-activity relationships and isomer-specific neurotoxicity mechanisms [3]. The compound exhibits the molecular formula C22H26O3, a melting point of 45°C, and LogP of 4.9034 [4].

(+)-Cismethrin (CAS 35764-59-1) Stereoisomer-Specific Procurement: Why Resmethrin Mixtures or Trans-Isomers Cannot Substitute


Generic substitution of (+)-cismethrin with racemic resmethrin, bioresmethrin (the trans-isomer), or other pyrethroid class members introduces fundamental variability in toxicological profile, metabolic fate, and molecular mechanism. The (1R)-cis stereochemistry confers distinct brain penetration kinetics, sodium channel state-dependent binding preferences, and neurotoxic syndrome classification that differ both qualitatively and quantitatively from the (1R)-trans isomer and from α-cyano-containing Type II pyrethroids [1]. Commercial bioresmethrin samples have been demonstrated to contain toxicologically significant amounts of the cis-isomer (cismethrin) as an impurity, underscoring that isomer composition directly impacts safety assessment outcomes [2]. Furthermore, liver microsomal esterases hydrolyze bioresmethrin over 10 times more rapidly than cismethrin, establishing that metabolic clearance rates are stereoisomer-dependent and cannot be assumed equivalent across resmethrin family members [3].

(+)-Cismethrin (CAS 35764-59-1) Quantitative Differentiation Evidence: Comparator Data for Scientific Procurement Decisions


(+)-Cismethrin vs Bioresmethrin: Mammalian Oral Toxicity Differential (Approximately 50-Fold)

In female rats, (+)-cismethrin exhibits approximately 50-fold greater acute oral toxicity than its trans-isomer bioresmethrin [1]. At an environmental temperature of 20°C, cismethrin produces an oral LD50 of 197 mg/kg, whereas bioresmethrin is about 50 times less toxic [1]. Brain concentration thresholds for tremor onset differ markedly: cismethrin produces tremors at brain levels of 0.5–1.0 μg/g, while bioresmethrin requires brain concentrations of 4–5 μg/g to elicit comparable neurotoxic effects [1].

Mammalian toxicology Stereoisomer selectivity Risk assessment

(+)-Cismethrin vs Cypermethrin: Sodium Channel Tail Current Decay Kinetics (650 ms vs 42 s)

In house fly Vssc1/tipE sodium channels heterologously expressed in Xenopus oocytes, (+)-cismethrin (Type I) induces a tail current after repolarization that decays with a first-order time constant of approximately 650 ms [1]. In contrast, cypermethrin (Type II) produces a tail current that is extremely persistent, decaying with a first-order time constant of approximately 42 s [1]. Additionally, the effect of cypermethrin is use-dependent—requiring repeated depolarizing pulses for full development of modified sodium currents—whereas cismethrin's effect occurs without such dependence [1]. On rat Nav1.8 sodium channels, cismethrin produces rapidly-decaying monoexponential tail currents and activates relatively rapidly with partial inactivation during a 40-ms depolarization, while cypermethrin produces persistent biexponential currents that activate more slowly and do not detectably inactivate within the same time window [2].

Ion channel pharmacology Voltage-gated sodium channels Electrophysiology

(+)-Cismethrin vs Deltamethrin: Nerve Excitability Duration and Calcium Channel Engagement

In rat nerve excitability assays, deltamethrin produces a prolonged period of increased excitability following a nerve impulse lasting up to 400 ms, while (+)-cismethrin produces increased excitability only between 2 and 4 ms after a nerve impulse [1]. At the presynaptic level, both compounds increase calcium influx in rat brain synaptosomes; however, only deltamethrin enhances Ca2+-dependent neurotransmitter release, an effect that is stereospecific, concentration-dependent, and blocked by ω-conotoxin GVIA [2]. On skeletal muscle, deltamethrin (but not cismethrin) increases membrane resistance, attributed to chloride channel blockade [3]. These divergent actions define the Type I (cismethrin) versus Type II (deltamethrin) pyrethroid classification [4].

Neurophysiology Synaptic transmission Calcium channel pharmacology

(+)-Cismethrin vs Permethrin: Comparative Mosquito Larvicidal and Adulticidal Efficacy Data

In direct comparative bioassays, (+)-cismethrin demonstrates superior efficacy against multiple mosquito species compared to conventional organophosphate insecticides and shows favorable comparison to permethrin in tick toxicity assays. As a contact aerosol, cismethrin exhibits toxicity to female adult mosquitoes of species including Aedes aegypti, Culex pipiens, and Anopheles quadrimaculatus that is 1–2 orders of magnitude greater than organophosphate insecticides . At 0.01 mg/kg concentration, cismethrin effectively controls 4th instar larvae of Aedes aegypti, Culex pipiens, and Anopheles quadrimaculatus . In 24-hour immersion assays against Rhipicephalus sanguineus (brown dog tick) nymphs, cismethrin achieves an average lethal concentration of 0.3 mg/kg compared to 0.47 mg/kg for permethrin, representing approximately 36% greater potency .

Vector control Mosquito bioassay Comparative efficacy

(+)-Cismethrin vs Bioresmethrin: Differential Hepatic Microsomal Hydrolysis Rates

In rat liver microsomal preparations, bioresmethrin (trans-isomer) is hydrolyzed over 10 times more rapidly than (+)-cismethrin (cis-isomer) [1]. This stereoisomer-dependent metabolic difference is not observed in plasma esterases, which hydrolyze both isomers at approximately equal rates [1]. Following intravenous administration to rats, both isomers rapidly enter the central nervous system reaching peak brain concentrations within 2–5 minutes; however, bioresmethrin is depleted more rapidly from brain tissue, possibly due to brain metabolism, whereas cismethrin concentrations associated with tremor (exceeding 3.5 nmol/g) are maintained for up to 30 minutes [2].

Xenobiotic metabolism Esterase activity Toxicokinetics

(+)-Cismethrin Type I Classification: Sodium Channel State-Dependent Binding Specificity

Among pyrethroids, (+)-cismethrin provides the clearest example of a compound that modifies insect sodium channels in the resting or closed state [1]. Initial experiments with house fly Vssc1/tipE sodium channels in Xenopus oocytes showed extensive modification of sodium currents in the very first depolarizing pulse following equilibration at a hyperpolarized holding potential, without requiring prior channel activation [1]. This resting-state binding preference contrasts with many Type II pyrethroids (e.g., cypermethrin, deltamethrin) that exhibit use-dependent modification requiring repeated channel activation [2]. In rat Nav1.8 sodium channel mutational studies, the I780M mutation enhanced cismethrin sensitivity, while the I780T mutation profoundly decreased sensitivity, and the L879F mutation reduced cismethrin sensitivity of channels containing either isoleucine or methionine at position 780 [3].

Molecular pharmacology Sodium channel gating Pyrethroid receptor

(+)-Cismethrin (CAS 35764-59-1) Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Reference Standard for Type I Pyrethroid Neurophysiology Studies

Based on its resting-state sodium channel binding preference and rapid tail current decay kinetics (τ ≈ 650 ms on insect Vssc1/tipE channels) without use-dependence, (+)-cismethrin serves as the prototypical Type I reference compound for studies distinguishing resting-state from use-dependent sodium channel modification mechanisms [1][2]. Its lack of activity at voltage-gated calcium channels (no enhancement of neurotransmitter release) and chloride channels makes it a clean tool for isolating sodium channel-specific effects in neurophysiological investigations [3].

Stereoisomer-Specific Mammalian Toxicology Research

The approximately 50-fold difference in acute oral mammalian toxicity between (+)-cismethrin (cis-isomer) and bioresmethrin (trans-isomer), coupled with the 5–10× lower brain tremor threshold for cismethrin, establishes this single isomer as essential for toxicological studies where accurate hazard characterization requires isomer-specific rather than mixture-based assessments [1]. Additionally, the >10-fold differential in hepatic microsomal hydrolysis rates provides a defined system for investigating stereoisomer-dependent metabolic clearance mechanisms [1].

Comparative Vector Control Efficacy Assessment and Resistance Monitoring

With documented efficacy against multiple mosquito species (Aedes aegypti, Culex pipiens, Anopheles species) at concentrations as low as 0.01 mg/kg for larvae and 1–2 orders of magnitude greater adulticidal activity than organophosphates, (+)-cismethrin is appropriate for comparative efficacy studies and baseline susceptibility determinations in vector control programs [1]. Its 36% greater potency than permethrin against Rhipicephalus sanguineus tick nymphs (LC 0.3 mg/kg vs 0.47 mg/kg) further supports its use in acaricide comparative assessments [1].

Sodium Channel Mutational Pharmacology and Pyrethroid Resistance Mechanism Studies

The defined effects of specific sodium channel point mutations on cismethrin sensitivity—enhanced sensitivity with I780M, decreased sensitivity with I780T, and reduced sensitivity with L879F—make this compound a validated probe for characterizing pyrethroid resistance-associated mutations in insect and mammalian sodium channel isoforms expressed in heterologous systems [1]. The absence of confounding calcium or chloride channel effects simplifies interpretation of sodium channel-specific mutational impacts on pyrethroid sensitivity [2].

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